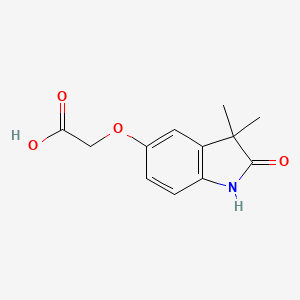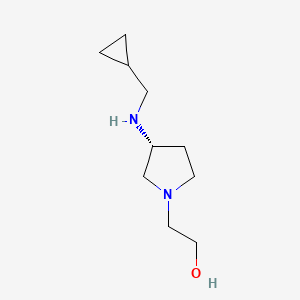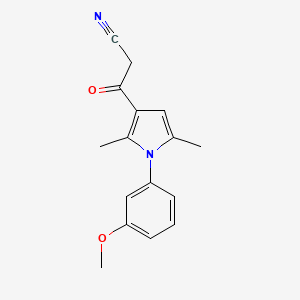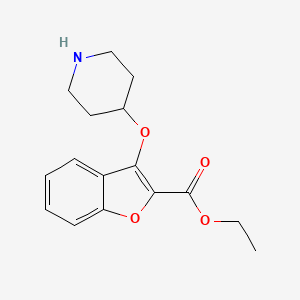
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid involves several steps. One common synthetic route includes the reaction of 3,3-dimethyl-2-oxoindoline with chloroacetic acid under basic conditions to form the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
2-Oxoindoline derivatives: These compounds share a similar core structure and are studied for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-12(2)8-5-7(17-6-10(14)15)3-4-9(8)13-11(12)16/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
OQPOWSNVBARLNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OCC(=O)O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)




![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)





